N-(4-methoxybenzyl)-3-(2,3,4-trimethoxyphenyl)acrylamide

Description

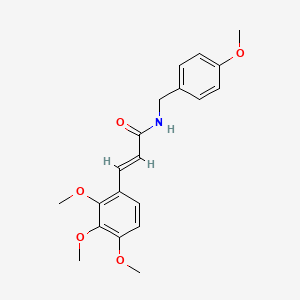

N-(4-methoxybenzyl)-3-(2,3,4-trimethoxyphenyl)acrylamide is a synthetic acrylamide derivative characterized by a 2,3,4-trimethoxyphenyl group attached to the α-carbon of the acrylamide backbone and a 4-methoxybenzyl substituent on the amide nitrogen (Figure 1). The compound’s methoxy-rich aromatic system is a hallmark of bioactive molecules, as seen in microtubule-targeting agents (e.g., combretastatin analogs) and neuroprotective ligands . Its synthesis likely follows standard acrylamide coupling protocols involving EDCI/HOBt-mediated condensation, as demonstrated for related derivatives .

Properties

IUPAC Name |

(E)-N-[(4-methoxyphenyl)methyl]-3-(2,3,4-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5/c1-23-16-9-5-14(6-10-16)13-21-18(22)12-8-15-7-11-17(24-2)20(26-4)19(15)25-3/h5-12H,13H2,1-4H3,(H,21,22)/b12-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCZIWFZSWZVXFQ-XYOKQWHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CNC(=O)/C=C/C2=C(C(=C(C=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-3-(2,3,4-trimethoxyphenyl)acrylamide typically involves the reaction of 4-methoxybenzylamine with 3-(2,3,4-trimethoxyphenyl)acryloyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: Room temperature to reflux

- Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-3-(2,3,4-trimethoxyphenyl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to an amine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or borane.

Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(4-methoxybenzyl)-3-(2,3,4-trimethoxyphenyl)acrylamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-3-(2,3,4-trimethoxyphenyl)acrylamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy groups can influence its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components.

Comparison with Similar Compounds

Key Observations :

- Methoxy Group Position : The 2,3,4-trimethoxy configuration in the target compound contrasts with the 3,4,5-trimethoxy pattern in YLT26 and 3i. This positional difference impacts target selectivity; 3,4,5-trimethoxy derivatives often target tubulin (e.g., combretastatins) , while 2,3,4-substituted analogs may favor neuroprotection .

- Amide Substituents : Replacing the 4-methoxybenzyl group with phthalimide () or ligustrazinyl () shifts activity from antifungal to neuroprotective.

- Halogen Effects : The chloro-substituted analog () may exhibit stronger cytotoxicity than the methoxy variant due to enhanced electrophilicity .

Structure-Activity Relationship (SAR) Trends

- Antifungal Activity : Increasing methoxy groups on the aryl ring enhances antifungal potency. The target compound’s three methoxy groups align with active derivatives in .

- Cytotoxicity : Bulky substituents (e.g., benzo[d]thiazole in 6d) improve GI50 values by promoting target binding . The 4-methoxybenzyl group in the target compound may balance lipophilicity and solubility.

- Enzyme Inhibition : Electron-withdrawing groups (e.g., benzyloxy in 3i) enhance cholinesterase inhibition , whereas electron-donating methoxy groups favor tubulin disruption .

Contradictions and Limitations

- Activity Discrepancies : Compounds with identical methoxy counts (e.g., 3,4,5-trimethoxy in YLT26 vs. 2,3,4-trimethoxy in L10) show divergent mechanisms (anticancer vs. neuroprotection), highlighting target-specific SAR .

- Assay Variability : Antifungal activities in and were tested against diverse fungal strains, complicating direct comparisons.

Biological Activity

N-(4-methoxybenzyl)-3-(2,3,4-trimethoxyphenyl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article delves into the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

- Molecular Formula : C20H23NO5

- Molar Mass : 357.4 g/mol

- CAS Number : 307952-90-5

The compound features a complex structure characterized by multiple methoxy groups, which may influence its biological activity.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown potent activity against the MCF-7 breast cancer cell line.

The cytotoxicity of this compound is primarily attributed to its ability to inhibit tubulin polymerization. This mechanism is crucial as it disrupts the normal function of microtubules during cell division, leading to cell cycle arrest and apoptosis.

- IC50 Values :

Cell Cycle Analysis

Flow cytometry analysis revealed that treatment with this compound resulted in significant alterations in the cell cycle distribution of MCF-7 cells:

- G2/M Phase Arrest : Increased from 8.39% to 42.50%.

- Pre-G1 Phase : Increased from 1.73% to 24.62%, indicating apoptosis induction .

Apoptosis Induction

The compound was also found to stimulate caspase-3 and caspase-7 activation, which are key markers of apoptosis. The increase in early and late apoptotic cells was notable:

- Early Apoptotic Cells : Increased by 6.23-fold.

- Late Apoptotic Cells : Increased by 21.10-fold compared to untreated controls .

Comparative Biological Activity

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 2.11 | Tubulin polymerization inhibition |

| Reference Compound (e.g., Paclitaxel) | MCF-7 | ~0.1 | Microtubule stabilization |

This table illustrates the comparative potency of this compound relative to established chemotherapeutic agents.

Study on Antiproliferative Effects

In a study focusing on newly synthesized acrylamide derivatives, this compound was evaluated alongside other compounds for their antiproliferative effects against various cancer cell lines. The results indicated that this compound exhibited a broad spectrum of activity with a significant inhibitory effect on tumor growth .

Safety Profile

The selectivity of this compound for malignant cells over normal cells suggests a favorable safety profile that warrants further investigation in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.